molecular formula C18H18FNO B3144185 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 546101-46-6

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Cat. No. B3144185
CAS RN: 546101-46-6
M. Wt: 283.3 g/mol
InChI Key: FTARFUAQODEMLY-UHFFFAOYSA-N
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Description

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline, also known as 9-fluoro-quinolone, is a synthetic fluorinated quinolone derivative that has been studied for its potential therapeutic applications. It is a member of the quinolone family of antibiotics, which are used to treat bacterial infections. 9-fluoro-quinolone has been found to possess a broad spectrum of antimicrobial activity and is known to be more potent than other quinolone antibiotics. Furthermore, 9-fluoro-quinolone has been investigated for its potential use in cancer therapy and has been studied for its ability to inhibit the growth of certain types of cancer cells.

Scientific Research Applications

Crystal Structures and Stereochemistry

  • 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has been studied for its crystal structure and stereochemistry. The pyran ring in these compounds typically adopts a chair conformation, whereas the nitrogen-containing heterocyclic ring prefers a half-chair conformation. These structural insights are crucial for understanding the chemical behavior of such compounds (Ravikumar, Sridhar, Mahesh, & Narayana Reddy, 2005).

Antitubercular Properties

  • This compound has shown potential in the treatment of tuberculosis. Certain analogues of hexahydro-2H-pyrano[3,2-c]quinoline have demonstrated notable antitubercular activity against Mycobacterium tuberculosis H37Rv. This highlights its potential use in developing antitubercular agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Antimycobacterial Activity

Applications in Cell Imaging

  • Certain derivatives of pyrano[3,2-c]quinoline have been synthesized and found to exhibit staining properties to cultured HeLa cells. These compounds can act as fluorophores and bind with protein molecules, demonstrating their potential application in cell imaging (Majumdar, Ponra, Ghosh, Sadhukhan, & Ghosh, 2014).

Antitumor Activities

  • Some derivatives of this compound have been synthesized and evaluated for their antitumor activities. This research indicates the potential of these derivatives in developing new antitumor agents (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

Antibacterial Agents

  • Novel pyranoquinolinyl dihydropyridine carboxylate derivatives, related to this compound, have shown potential as antibacterial agents, including against Vibrio cholerae. This suggests their use in combating bacterial infections (Lavanya, Magesh, Venkatapathy, Perumal, & Prema, 2021).

Photovoltaic Properties

  • Derivatives of 4H-pyrano[3,2-c]quinoline have been studied for their photovoltaic properties, indicating potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-13-8-9-16-15(11-13)18-14(7-4-10-21-18)17(20-16)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14,17-18,20H,4,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTARFUAQODEMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=C(C2OC1)C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Reactant of Route 2
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Reactant of Route 3
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Reactant of Route 4
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Reactant of Route 5
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Reactant of Route 6
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

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